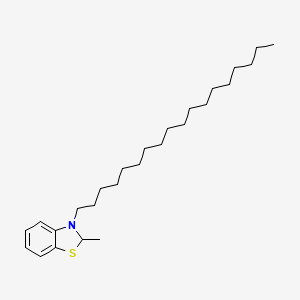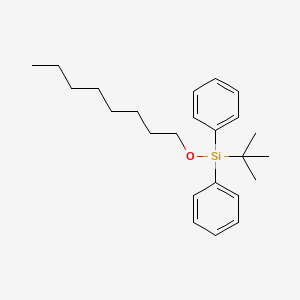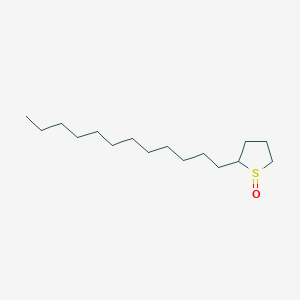
2,2'-(2,5-Dihexyl-1,4-phenylene)dithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is an organic compound that belongs to the class of thiophene-based conjugated polymers. These compounds are known for their exceptional optical and conductive properties, making them highly valuable in electronic and optoelectronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene typically involves transition metal-catalyzed polymerization methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form the desired polymer . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures around 100°C .
Industrial Production Methods
Industrial production of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene may involve large-scale polymerization techniques using similar catalytic systems. The process is optimized for high yield and purity, ensuring the compound’s suitability for commercial applications in electronics and optoelectronics .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the compound’s conductive properties.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential in biosensing applications due to its conductive properties.
Medicine: Explored for use in drug delivery systems and medical diagnostics.
Wirkmechanismus
The mechanism by which 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene exerts its effects involves its ability to conduct electricity and interact with other molecules. The compound’s conjugated structure allows for efficient charge transfer, making it an excellent material for electronic applications. Molecular targets and pathways include interactions with other conductive polymers and the formation of charge-transfer complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 4,7-Bis(3-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is unique due to its specific dihexyl substitution pattern, which imparts distinct electronic properties and enhances its solubility compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance materials with excellent processability .
Eigenschaften
| 137436-28-3 | |
Molekularformel |
C26H34S2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
2-(2,5-dihexyl-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C26H34S2/c1-3-5-7-9-13-21-19-24(26-16-12-18-28-26)22(14-10-8-6-4-2)20-23(21)25-15-11-17-27-25/h11-12,15-20H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
AMXRBKUMRNJNLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1C2=CC=CS2)CCCCCC)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)




![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)


